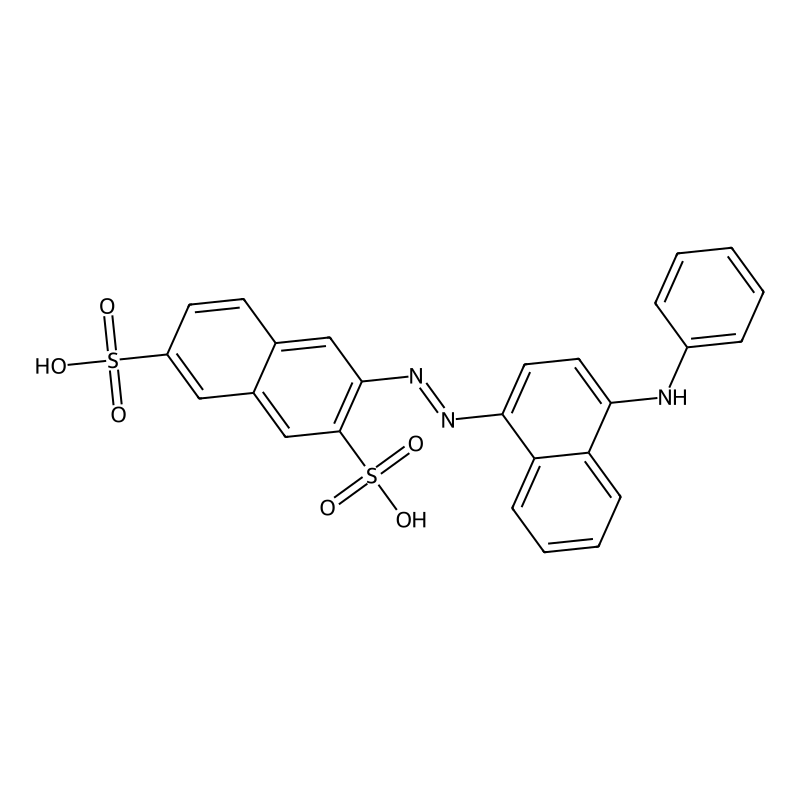

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Characterization and Properties:

This compound, also known as Acid Blue 92 or C.I. Acid Blue 92, is a water-soluble anionic azo dye. Its chemical structure features a central azo group (N=N) linking two aromatic rings, one containing a naphthalene moiety with two sulfonate groups (SO3) and the other containing a naphthylamine group with an amino (NH2) substituent attached to the phenyl ring.

Researchers have characterized the compound's properties using various techniques, including:

- UV-visible spectroscopy: This technique helps determine the absorption spectrum of the compound, which is crucial for understanding its light absorption and emission properties .

- Fourier-transform infrared spectroscopy (FTIR): This technique helps identify the functional groups present in the molecule by analyzing its vibrational modes .

- Mass spectrometry: This technique helps determine the molecular weight and potential fragmentation patterns of the compound .

These characterization methods provide valuable information for understanding the structure, properties, and potential applications of 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-.

Potential Applications in Biosensing:

The azo group in this compound exhibits a chromophoric nature, meaning it absorbs light at specific wavelengths and gives the compound its color. This property has led to the exploration of using this compound in biosensing applications. Researchers have investigated its potential for:

- Detection of biomolecules: By attaching specific biorecognition elements (e.g., antibodies, aptamers) to the molecule, it can potentially be used to detect the presence of specific target biomolecules through changes in its absorption spectrum upon binding .

- Cell viability assays: The compound's ability to change color upon interaction with viable cells has been explored for developing cell viability assays .

Other Potential Applications:

Beyond biosensing, researchers have also explored the use of 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- in other areas, including:

- Photocatalysis: The compound's light-absorbing properties have been investigated for its potential use in photocatalytic reactions, such as dye degradation or water treatment .

- Organic light-emitting diodes (OLEDs): The compound's luminescent properties are being explored for potential applications in OLEDs .

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- is a complex organic compound characterized by its naphthalene backbone with sulfonic acid functional groups. This compound is notable for its dual roles in both organic synthesis and biological applications, particularly in the dye industry. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various

The primary reaction involving 2,7-Naphthalenedisulfonic acid is the sulfonation of naphthalene, which typically occurs at elevated temperatures (around 170°C) using concentrated sulfuric acid. This reaction yields a mixture of isomers, predominantly 2,7-naphthalenedisulfonic acid and 2,6-naphthalenedisulfonic acid.

Subsequent reactions can involve:

- Neutralization: The sulfonic acid can be neutralized with sodium hydroxide to form the disodium salt.

- Azo Coupling: The compound can participate in azo coupling reactions, where it reacts with diazonium salts to form azo dyes. For instance, it can react with benzenediazonium chloride to produce azo compounds that are useful as dyes .

2,7-Naphthalenedisulfonic acid exhibits significant biological activity, primarily attributed to its role as an analytical reagent. It is known to interact with various ions and can be utilized in assays for sodium ion detection. Its derivatives are also explored for their potential in biological applications such as chelating agents for metal ions.

Mechanism of Action

The mechanism involves complexation with metal ions through the negatively charged sulfonate groups, enabling the formation of stable complexes that can be quantified spectrophotometrically.

The synthesis of 2,7-Naphthalenedisulfonic acid typically involves:

- Sulfonation: Naphthalene is treated with concentrated sulfuric acid at high temperatures to introduce sulfonic acid groups.

- Neutralization: The resulting sulfonic acid can be neutralized with sodium hydroxide to yield the disodium salt.

- Purification: The product is purified through recrystallization or precipitation methods .

Alternative methods include utilizing reaction mother liquors from other naphthalene sulfonic acids to enhance the yield and reduce environmental impact .

2,7-Naphthalenedisulfonic acid finds extensive applications in:

- Dye Manufacturing: It serves as an intermediate in the production of various dyes due to its ability to form stable azo compounds.

- Analytical Chemistry: Used as a reagent for detecting sodium ions and other metal ions.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Studies on the interactions of 2,7-Naphthalenedisulfonic acid have focused on its ability to form complexes with metal ions. These interactions are crucial for applications in analytical chemistry and environmental monitoring. Techniques like electrohydrodynamic ionization mass spectrometry have been employed to analyze these interactions and quantify the compound in various matrices.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,7-Naphthalenedisulfonic acid. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,6-Naphthalenedisulfonic Acid | Isomer | Different positioning of sulfonic groups |

| 2,6-Naphthalenedisulfonic Acid | Isomer | Less soluble than 2,7-isomer |

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid | Hydroxy derivative | Contains hydroxyl group enhancing reactivity |

| Chromotrope 2R | Azo compound | Used as a complexing agent in extraction processes |

Uniqueness

The unique positioning of the sulfonic groups at the 2 and 7 positions on the naphthalene ring contributes to its distinct properties compared to other isomers such as 1,6- or 2,6-naphthalenedisulfonic acids. This positioning affects its solubility and reactivity, making it particularly valuable in dye synthesis and analytical applications .

Diazotization-Coupling Strategies for Azo Group Introduction

The formation of azo groups in naphthalenedisulfonic acid derivatives represents a cornerstone synthetic transformation that relies on the classical diazotization-coupling sequence [1] [2]. This methodology involves the initial conversion of aromatic primary amines to diazonium salts, followed by electrophilic aromatic substitution with electron-rich coupling partners such as naphthalene derivatives.

The diazotization process for 4-(phenylamino)-1-naphthalenylamine precursors requires precise temperature control to maintain diazonium salt stability [3] [1]. The optimal conditions involve treatment with sodium nitrite (1.0-1.5 equivalents) in aqueous hydrochloric acid (2-3.5 M) at temperatures maintained between 0-5°C [3] [1]. The reaction proceeds through formation of the nitrosonium ion intermediate, which attacks the amino nitrogen to generate the thermally unstable diazonium species.

Critical temperature parameters for diazotization include:

- Initial temperature: 0-2°C for salt formation

- Maximum tolerance: 5°C to prevent decomposition

- Control precision: ±2°C for industrial applications [4] [5]

The coupling reaction with naphthalenedisulfonic acid substrates occurs under alkaline conditions using sodium hydroxide (1 equivalent) and sodium carbonate (2 equivalents) as base [3] [1]. The electrophilic diazonium ion attacks the electron-rich naphthalene ring system, typically at the 3-position due to electronic and steric directing effects. Optimal coupling temperatures range from 0-30°C, with residence times of 2-30 minutes depending on the reaction scale [1] [2].

Industrial-scale implementations have demonstrated significant advantages through continuous flow methodologies. Bubble column reactors operating at 2-5°C achieve yields of 92-97% with production rates of 1.68-1.92 kg/day for similar azo dye systems [6] [5]. These systems provide 4.68-fold cost reductions compared to traditional batch processes while maintaining high product quality.

Sulfonation Techniques for Disulfonic Acid Formation

The introduction of disulfonic acid functionality into naphthalene derivatives requires controlled electrophilic aromatic sulfonation using concentrated sulfuric acid or oleum [7] [8]. For 2,7-naphthalenedisulfonic acid formation, the process involves regioselective sulfonation under thermodynamically controlled conditions.

Primary sulfonation conditions include:

- Sulfuric acid concentration: 95-98% (mass fraction)

- Temperature range: 170-190°C for thermodynamic control [7] [8]

- Reaction time: 5-6 hours for complete conversion

- Catalyst: Supported strong acid catalysts (0.8% by weight) [7]

The thermodynamic control regime at elevated temperatures (160-190°C) favors formation of the 2,7-disulfonic acid isomer over kinetically preferred products [9] [10]. This occurs because higher temperatures provide sufficient energy for reversible sulfonation, allowing the system to reach the more thermodynamically stable substitution pattern. The 1,5-disulfonic acid isomer formed under kinetic control (80-100°C) can rearrange to the desired 2,7-isomer through desulfonation-resulfonation equilibrium [9] [11].

Advanced sulfonation methodologies employ supported acid catalysts composed of:

- Zirconium tert-butoxide (43 parts by mass)

- Ammonium tungstophosphate (75 parts by mass)

- Mesoporous carbon support (15 parts by mass)

- Ethanol and nitric acid as processing aids [7]

These catalytic systems enable cleaner reaction profiles with reduced by-product formation and improved selectivity toward the desired regioisomer.

Industrial-Scale Production Optimization

Modern industrial synthesis of complex azo naphthalenedisulfonic acids benefits from integrated continuous flow strategies that address the challenges of scale, heat management, and product consistency [6] [5]. The optimization focuses on two critical areas: temperature control during intramolecular rearrangements and solvent selection for sulfonic acid stabilization.

Temperature Control in Intramolecular Rearrangement Reactions

Intramolecular rearrangement processes during azo formation and sulfonation require precise thermal management to control reaction selectivity and prevent decomposition [12] [13]. The temperature-dependent equilibrium between kinetic and thermodynamic products necessitates sophisticated control systems for industrial implementation.

Key temperature control parameters include:

| Reaction Stage | Temperature Range (°C) | Control Precision | Critical Factors |

|---|---|---|---|

| Diazotization | 0-5 | ±2°C | Diazonium salt stability |

| Azo Coupling | 0-30 | ±5°C | Reaction rate optimization |

| Sulfonation (Kinetic) | 80-100 | ±10°C | Kinetic product formation |

| Sulfonation (Thermodynamic) | 160-190 | ±10°C | Thermodynamic equilibrium |

Continuous flow systems provide superior temperature control through enhanced heat transfer characteristics. Microreactor technology achieves ±1°C precision through high surface-area-to-volume ratios and rapid thermal equilibration [14] [4]. Bubble column reactors maintain ±2°C control through efficient gas-liquid heat transfer and continuous temperature monitoring [6] [5].

Industrial implementations utilize jacketed tubular reactors with thermostatically controlled cooling to maintain sub-ambient temperatures during diazotization [6] [5]. The residence time optimization balances complete conversion (2-4 minutes) with thermal stability requirements.

Solvent Selection for Sulfonic Acid Stabilization

Solvent selection plays a critical role in sulfonic acid group stabilization and overall reaction efficiency [15] [16]. The choice of solvent system affects product solubility, reaction kinetics, and downstream processing requirements.

Optimal solvent systems for different reaction stages:

| Solvent System | Application | Stability Factor | Typical Concentration |

|---|---|---|---|

| Aqueous HCl | Diazotization | High (low temp) | 2-3.5 M HCl |

| Water/Ethanol | Coupling reactions | Moderate | 50-80% water |

| DMF/Water | Microreactor synthesis | High | 20-50% DMF |

| Concentrated H₂SO₄ | Sulfonation reactions | High (controlled) | 95-98% |

Sulfonic acid stability in different solvent environments shows strong dependence on polarity [17]. Non-polar solvents (cyclohexane) result in minimal sulfonic acid loss (9.4% after 20 hours at reflux), while highly polar solvents (acetic acid) cause significant degradation (60.9% loss) [17]. This behavior results from C-S bond cleavage promoted by polar solvent interactions with the aromatic sulfonate system.

Industrial solvent recycling strategies incorporate fractional distillation and acid recovery systems to minimize waste and reduce production costs [18]. Granular PTFE additives facilitate phase separation and enable wastewater recycling for up to 11 cycles without performance degradation [18].